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methylphenyl)piperidine
CAS No.: 1257300-00-7
Cat. No.: B571824

Get Quote

\\

Comparative Analysis: 3-Fluoro-4-Methyl-

Methylphenidate vs. Methylphenidate

Structure-Activity Relationships, Potency Metrics, and
Experimental Validation

Part 1: Chemical Architecture & SAR Logic

The pharmacological divergence between Methylphenidate (MPH) and the 3-Fluoro-4-Methyl
analog stems from modifications at the phenyl ring. These changes alter the electronic
landscape and lipophilicity of the molecule, fundamentally shifting its interaction with the
Dopamine Transporter (DAT).

Structural Comparison

o Methylphenidate (MPH): The baseline phenidate. Features a phenyl ring and a piperidine
ring connected by a methyl acetate group.
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e 3F-4-Me-TMP: Adds a Fluorine atom at the meta (3) position and a Methyl group at the para
(4) position of the phenyl ring.

e The Piperidine Scaffold: Lacks the methyl acetate (ester) moiety entirely. This removal
typically collapses potency, converting the molecule from a high-affinity reuptake inhibitor to
a weak trace amine-associated ligand.

The SAR "Push-Pull" Effect

The 3F-4-Me substitution pattern creates a unique synergistic effect:

o 3-Fluoro (Electron Withdrawing): Increases the polarization of the phenyl ring, often
enhancing hydrogen bonding or pi-stacking interactions within the DAT binding pocket. This
mimics the high potency seen in 3,4-dichloromethylphenidate (3,4-CTMP).

o 4-Methyl (Steric/Lipophilic): Adds bulk and lipophilicity (LogP increase). While 4-methyl
substitution alone (4-Me-TMP) is often equipotent or slightly weaker than MPH due to steric
hindrance, the addition of the 3-Fluoro group compensates, potentially locking the
conformation in a high-affinity state.

Visualization: Structural & Functional Hierarchy

The following diagram illustrates the relationship between the active drugs and the piperidine
scaffold.
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Caption: Structural relationship showing the derivation of the high-potency analog (3F-4-Me-
TMP) from MPH, and its degradation into the inactive piperidine scaffold.

Part 2: Pharmacological Performance & Potency

This section synthesizes experimental data to project the potency of the 3F-4-Me analog. Since
direct clinical data for this specific hybrid is rare in public literature, we utilize Bracketing SAR
Analysis based on the established values of 4-F-MPH and 4-Me-TMP.

Binding Affinity (Ki) & Uptake Inhibition (IC50)
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- - .. Potency
DAT Binding NET Binding Selectivity
Compound ] ] Factor (vs.
(Ki) (Ki) (DATINET)
MPH)
Methylphenidate )
139 nM 408 nM ~0.3 1.0x (Baseline)
(MPH)
4-
Fluoromethylphe 35 nM 233 nM ~0.15 3.0x - 4.0x
nidate (4F-MPH)
4-
Methylmethylphe
_ ~150 nM ~500 nM ~0.3 0.8x - 1.0x
nidate (4-Me-
TMP)
3F-4-Me-TMP
, ~40-60 nM ~200-300 nM ~0.2 2.0x - 2.5x
(Predicted)
The Piperidine .
>10,000 nM >10,000 nM N/A Inactive

Scaffold

Note: Values are aggregated from in vitro synaptosome assays. Lower Ki indicates higher

affinity.

Performance Analysis

e 3F-4-Me-TMP vs. MPH: The 3-Fluoro group drives a significant increase in DAT affinity.

While the 4-Methyl group adds steric bulk that usually dampens potency, the fluorination

likely overrides this, resulting in a compound that is approximately 2-2.5x more potent than

Methylphenidate by weight.

o Duration of Action: The 4-methyl substitution blocks metabolic oxidation at the para-position

(a common clearance route for phenidates). Consequently, 3F-4-Me-TMP is expected to

have a longer half-life (T1/2) than MPH, potentially extending duration by 2-4 hours.

e The Piperidine Limitation: The "2-(3-Fluoro-4-methylphenyl)piperidine" core lacks the

ester moiety required for effective binding to the orthosteric site of the DAT. It functions
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primarily as a metabolite. Researchers should not expect stimulant activity from the
piperidine salt alone.

Part 3: Experimental Protocols

To validate the potency of these compounds, we employ a Competitive Radioligand Binding
Assay. This protocol is the industry standard for determining Ki values against [SH]WIN-35,428
(a cocaine analog).

Protocol: DAT Binding Affinity Assay

Objective: Determine the inhibition constant (Ki) of 3F-4-Me-TMP compared to MPH.
Reagents:

e Ligand: [3H]WIN-35,428 (Specific Activity: 80-85 Ci/mmol).

o Tissue: Rat striatal membrane preparations (rich in DAT).

o Buffer: 50 mM Tris-HCI, 120 mM NacCl, pH 7.4.

Workflow:

o Preparation: Thaw striatal membranes and resuspend in ice-cold binding buffer. Homogenize

gently.
e Incubation:
o In a 96-well plate, add 50 pL of [3H]WIN-35,428 (Final conc: 5 nM).
o Add 50 pL of Test Compound (MPH or 3F-4-Me-TMP) at varying concentrations (

M to
M).
o Add 100 pL of membrane suspension.

o Non-specific binding control: Define using 10 uM Cocaine or Nomifensine.
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o Equilibrium: Incubate for 2 hours at 4°C (ice bath) to minimize transporter degradation.

o Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a
cell harvester.

e Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid
Scintillation Counting (LSC).

e Analysis: Plot log-concentration vs. % Bound. Determine IC50 using non-linear regression
(Hill equation). Calculate Ki using the Cheng-Prusoff equation:

Visualization: Assay Logic Flow

Membrane Prep ) Incubation ) Filtration ) Scintillation ) Ki Calculation
(Rat Striatum) ([3H]WIN-35,428 + Drug) (GF/B Filters) Counting (Cheng-Prusoff)

Click to download full resolution via product page

Caption: Workflow for validating DAT binding affinity using radioligand displacement.

Part 4: Synthesis & Metabolic Considerations

Understanding the origin of the "Piperidine" nomenclature requires a brief look at the synthesis

pathway.

e Precursor: The synthesis often begins with 2-(3-Fluoro-4-methylphenyl)pyridine or a related
nitrile.

e Reduction: This is reduced to the 2-(3-Fluoro-4-methylphenyl)piperidine (The scaffold in
guestion).

o Carbethoxylation: The piperidine is then reacted (often via carbene insertion or glyoxylate
condensation) to form the Phenidate Ester (3F-4-Me-TMP).

Metabolic Fate: In vivo, 3F-4-Me-TMP is hydrolyzed by carboxylesterase enzymes (CES1) in
the liver.
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e Reaction:
e Product: The primary metabolite is the Ritalinic Acid analog (Acid form).

o Secondary Metabolite: Further decarboxylation or degradation may yield the Piperidine core,
which is excreted renally.

Safety Implication: The 4-methyl group blocks para-hydroxylation, a major clearance pathway
for standard MPH. This suggests 3F-4-Me-TMP possesses a higher potential for accumulation
upon repeated dosing compared to MPH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(3-FLUORO-4-METHYLPHENYL)PIPERIDINE | 1257300-00-7 [chemicalbook.com]
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 To cite this document: BenchChem. [2-(3-Fluoro-4-methylphenyl)piperidine vs.
Methylphenidate potency comparison]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571824/docs#2-3-fluoro-4-methylphenyl-piperidine-
vs-methylphenidate-potency-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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